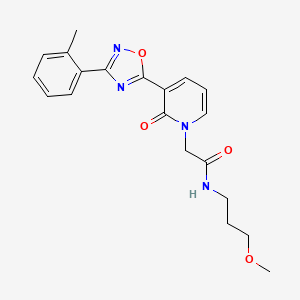

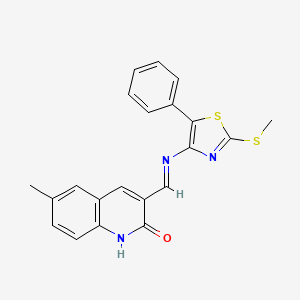

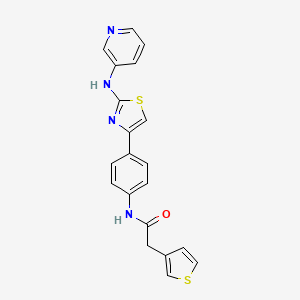

![molecular formula C13H7F6N3O2 B3005134 N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide CAS No. 900001-89-0](/img/structure/B3005134.png)

N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide, commonly known as BTPCA, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of a protein called PARP14, which plays a crucial role in the regulation of the immune response and the development of cancer.

Aplicaciones Científicas De Investigación

Inhibitory Effects on NF-kappaB and AP-1 Gene Expression

A study conducted by Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. This research aimed at enhancing its potential oral bioavailability, indicating its significance in regulating gene expression critical for inflammatory and immune responses (Palanki et al., 2000).

Development of Aromatic Polyamides and Polyimides

Yang and Lin (1995) utilized a derivative monomer for synthesizing polyamides and polyimides, showcasing the compound's role in creating materials with exceptional thermal stability and solubility in polar solvents. This application is vital for developing high-performance polymers with potential use in aerospace, electronics, and automotive industries (Yang & Lin, 1995).

Pyridazines as Privileged Structures in Drug Design

Wermuth (2011) discussed the bioisosteric replacement of phenyl rings with pyridazine rings, leading to diaza analogues with more interaction possibilities and improved pharmacokinetic properties. This highlights the compound's relevance in medicinal chemistry for designing more efficacious and safer drugs (Wermuth, 2011).

Antibacterial and Anticancer Applications

Research by Chetana et al. (2014) on μ-oxamido binuclear copper (II) complexes, which include pyridazine derivatives, underlines their potential in treating infections and cancer through mechanisms like DNA interaction and oxidative cleavage. Such studies showcase the compound's potential in developing novel therapeutic agents (Chetana et al., 2014).

Water Oxidation Catalysts

A study by Zong and Thummel (2005) presented dinuclear complexes involving pyridazine scaffolds for water oxidation, signifying its role in catalysis and potential applications in sustainable energy technologies, such as artificial photosynthesis and solar fuels production (Zong & Thummel, 2005).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various biochemical targets .

Mode of Action

The mode of action of N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a common feature of (thio)urea derivatives, which are used extensively in promoting organic transformations .

Biochemical Pathways

It is known that similar compounds can influence a variety of biochemical pathways through their interactions with different targets .

Result of Action

Similar compounds have been shown to have significant effects on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s interactions with its targets and its overall effectiveness .

Direcciones Futuras

The future directions for this compound would depend on its applications. If it has potential medicinal properties, future research could focus on drug development and clinical trials. If it’s used in chemical reactions, future research could focus on improving its efficiency or finding new reactions it can catalyze .

Propiedades

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F6N3O2/c14-12(15,16)6-3-7(13(17,18)19)5-8(4-6)20-11(24)9-1-2-10(23)22-21-9/h1-5H,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGZPMRRAFDGAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

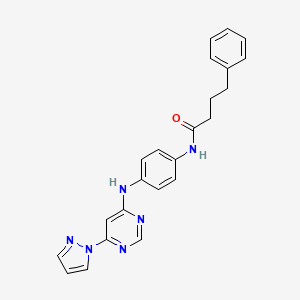

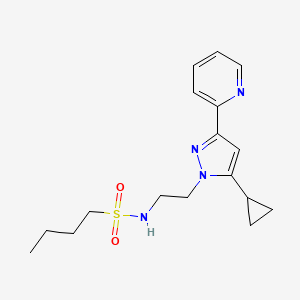

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)

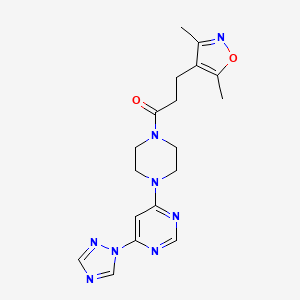

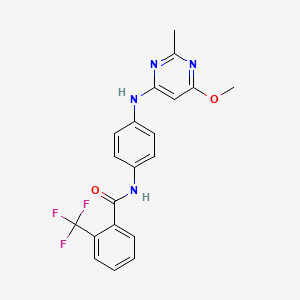

![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)

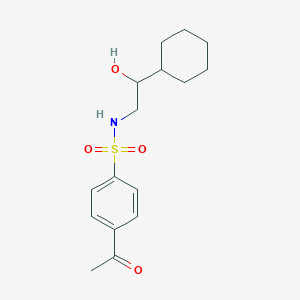

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B3005061.png)

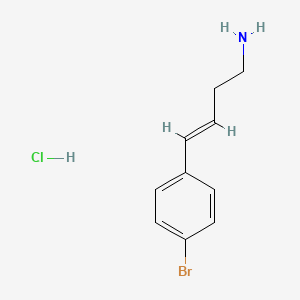

![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)